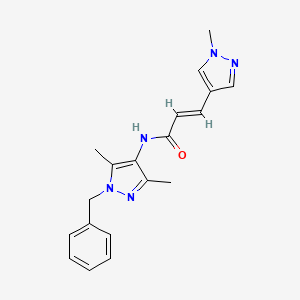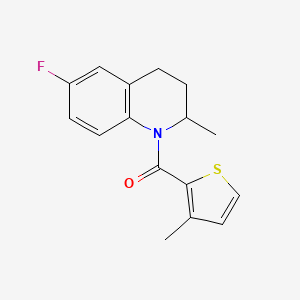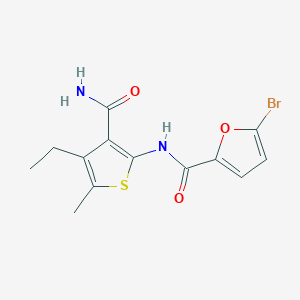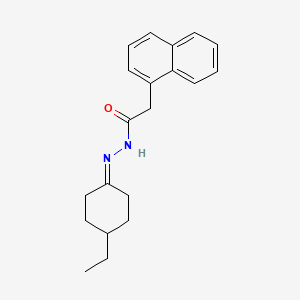![molecular formula C18H14BrF3N4O B10899796 [3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone](/img/structure/B10899796.png)
[3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE typically involves a multi-step process. One efficient method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids. The reaction is catalyzed by a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura cross-coupling reaction under optimized conditions. This includes the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different aryl or heteroaryl groups using Suzuki–Miyaura cross-coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Utilizes aryl or heteroaryl boronic acids, palladium catalysts, and bases such as potassium carbonate.
Oxidation and Reduction: Typically involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include various arylated derivatives of the pyrazolo[1,5-a]pyrimidine core, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In medicinal chemistry, derivatives of this compound have shown potential as anti-inflammatory agents and inhibitors of monoamine oxidase B, an enzyme linked to neurodegenerative disorders .
Industry
In the industrial sector, the compound’s derivatives are explored for their photophysical properties, making them candidates for use in optoelectronic devices .
Wirkmechanismus
The mechanism of action for derivatives of 3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE often involves inhibition of specific enzymes. For example, some derivatives inhibit monoamine oxidase B by binding to its active site, thereby preventing the breakdown of neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PHTPP: A selective estrogen receptor beta antagonist with a similar pyrazolo[1,5-a]pyrimidine core.
Other Pyrazolo[1,5-a]pyrimidines: Various derivatives with different substituents that exhibit diverse biological activities.
Uniqueness
The uniqueness of 3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YLMETHANONE lies in its specific combination of bromine, phenyl, and trifluoromethyl groups, which confer distinct chemical and biological properties not commonly found in other pyrazolo[1,5-a]pyrimidine derivatives .
Eigenschaften
Molekularformel |
C18H14BrF3N4O |
|---|---|
Molekulargewicht |
439.2 g/mol |
IUPAC-Name |
[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H14BrF3N4O/c19-14-15(17(27)25-8-4-5-9-25)24-26-13(18(20,21)22)10-12(23-16(14)26)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
InChI-Schlüssel |
XZTPJBLMSNVZDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=NN3C(=CC(=NC3=C2Br)C4=CC=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(E)-[2-(difluoromethoxy)phenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899713.png)
![ethyl 4-{5-[(E)-(2-{(2Z)-3-[4-(dimethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]furan-2-yl}benzoate](/img/structure/B10899715.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10899720.png)
![(2E)-2-cyano-N-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B10899724.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B10899734.png)
![(5Z)-1-(3-methylphenyl)-5-{[5-(morpholin-4-yl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10899740.png)
![4-cyano-5-[(cyclopropylcarbonyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B10899744.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10899749.png)



![13-(difluoromethyl)-4-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10899783.png)
![2-Amino-1-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B10899789.png)

